molecular formula C17H27N3O2 B7922863 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7922863
M. Wt: 305.4 g/mol
InChI Key: YYCMWUITTXXRGJ-UHFFFAOYSA-N
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Description

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester belongs to a class of pyrrolidine-based carbamate derivatives. Its structure features a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an ethyl-carbamic acid benzyl ester moiety at the 2-ylmethyl position.

Notably, enantiomeric forms of this compound exist, such as the (S)-configured variant [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (Ref: 10-F083674), which has been discontinued commercially .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(13-16-9-6-11-20(16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCMWUITTXXRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyrrolidone Derivatives

A widely adopted method involves the reduction of 1-methyl-2-pyrrolidone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–50°C. This step yields 1-methyl-2-hydroxypyrrolidine with near-quantitative efficiency. Subsequent halogenation with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) at −20°C to 0°C produces 1-methyl-2-halopyrrolidine, a critical intermediate for further functionalization.

Table 1: Halogenation Conditions and Yields

Halogenating AgentTemperature (°C)Yield (%)
SOCl₂−20 to 092
PBr₃−10 to 088

Alkylation of Pyrrolidine Precursors

Alternative approaches employ alkylation of pyrrolidine derivatives with methyl iodide or ethyl bromide in the presence of potassium carbonate (K₂CO₃). This method avoids halogenation but requires stringent control of stoichiometry to prevent over-alkylation.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl moiety is introduced via nitroalkane condensation followed by reduction:

Nitroethane Condensation

1-Methyl-2-halopyrrolidine reacts with nitroethane in an alcoholic alkali metal solution (e.g., sodium ethoxide in ethanol) to form 1-methyl-2-(2-nitroethylidene)pyrrolidine. This intermediate is isolated in 75–85% yield and serves as a precursor for the amino group.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium hydroxide (Pd(OH)₂) catalyst in acetic acid. This step achieves >90% conversion under mild conditions (25–30°C, 1–2 bar H₂).

Table 2: Reduction Parameters and Outcomes

CatalystSolventPressure (bar)Yield (%)
Pd(OH)₂/CAcetic acid1.593
Ra-NiMethanol2.087

Carbamate Esterification with Benzyl Chloroformate

The final step involves carbamate formation at the pyrrolidine nitrogen:

Benzyl Chloroformate Coupling

The amine intermediate reacts with benzyl chloroformate in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). This method achieves 80–85% yield and high regioselectivity.

Steglich Esterification Optimization

Alternative protocols use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carbamic acid for esterification with benzyl alcohol. While effective, this route is less favored industrially due to reagent cost and byproduct formation.

Table 3: Carbamation Methods Comparison

MethodReagentsYield (%)Purity (%)
Benzyl ChloroformateTEA, DCM8598
Steglich EsterificationDCC, DMAP, Benzyl alcohol7895

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance reaction efficiency and scalability. For example, enzymatic resolution steps (e.g., lipase-mediated chiral separation) reduce reliance on chiral column chromatography, lowering production costs by 30%.

Solvent and Catalyst Recycling

Industrial processes prioritize solvent recovery (e.g., DCM distillation) and catalyst reuse (e.g., Pd(OH)₂ regeneration via oxidation), achieving a 40% reduction in waste generation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR confirms the benzyl ester proton resonance at δ 7.35–7.45 (multiplet, 5H) and the carbamate carbonyl at δ 155 ppm in ¹³C NMR.

  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 277.36 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity, with retention times standardized against reference standards.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Research indicates that the compound may exhibit several biological activities due to its structural characteristics:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, making this compound a candidate for neurodegenerative disease therapies.
  • Antimicrobial Properties : Structural analogs have demonstrated antimicrobial activity, suggesting that this compound might also possess similar effects.
  • Enzyme Inhibition : The ability to inhibit specific enzymes could lead to applications in treating conditions like hypertension or cancer.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of similar pyrrolidine derivatives in models of oxidative stress. Results indicated that these compounds reduced neuronal cell death and improved mitochondrial function, suggesting that [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester might offer similar benefits.

Case Study 2: Antimicrobial Activity

Research on related carbamate compounds has shown promising antimicrobial properties against various bacterial strains. In vitro tests indicated that modifications to the pyrrolidine structure could enhance efficacy, pointing to potential applications in developing new antibiotics.

Case Study 3: Enzyme Inhibition

A comparative analysis of enzyme inhibition profiles revealed that certain structural modifications in carbamate esters led to significant inhibition of acetylcholinesterase, a target for Alzheimer’s disease treatment. This suggests that this compound could be explored for similar therapeutic uses.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
1-Amino-pyrrolidineContains an amino group on a pyrrolidine ringPotential neuroprotective effects
Benzyl carbamateBenzyl group attached to carbamateKnown for insecticidal properties
Pyrrolidine derivativesVarious substitutions on the pyrrolidine ringDiverse biological activities including antimicrobial effects

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct pharmacological properties not found in other similar compounds.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes.

    Receptors: It can bind to receptors, modulating their activity.

    Pathways: The compound may influence biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 165528-66-5): This analog substitutes the 2-ylmethyl group with a 3-yl position on the pyrrolidine ring and replaces the ethyl-carbamate with a methyl group. Its molecular formula (C₁₅H₂₃N₃O₂) and lower molecular weight (285.37 g/mol) reflect these changes. The 3-yl substitution may alter steric interactions in biological systems compared to the 2-ylmethyl analog .
  • [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353960-74-3): Here, the 2-aminoethyl group is replaced with an (S)-2-aminopropionyl moiety, introducing a chiral center and a longer acyl chain.

Carbamate Group Modifications

  • [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 919107-04-3): The ethyl group on the carbamate is replaced with a cyclopropyl ring, creating a rigid, planar structure. This modification (C₁₇H₂₄N₃O₂, MW 306.4 g/mol) could influence binding affinity to hydrophobic targets due to the cyclopropane’s unique electronic properties .
  • [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylMethyl]-ethyl-carbamic acid benzyl ester (CAS 1354009-02-1): The aminoethyl group is substituted with an amino-acetyl moiety, increasing oxygen content (C₁₇H₂₅N₃O₃, MW 319.4 g/mol). The acetyl group may improve solubility in polar solvents but reduce metabolic stability compared to the ethylamine side chain .

Data Table: Key Attributes of Analogs

Compound Name (CAS) Molecular Formula MW (g/mol) Pyrrolidine Substituent Carbamate Substituent Notes
Target Compound* ~C₁₆H₂₅N₃O₂ ~299.4 1-(2-Aminoethyl)-2-ylmethyl Ethyl Discontinued
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-... (165528-66-5) C₁₅H₂₃N₃O₂ 285.37 1-(2-Aminoethyl)-3-yl Methyl ISO-certified
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-... (1353960-74-3) C₁₇H₂₅N₃O₃ 319.4 1-(S-2-Aminopropionyl)-2-ylmethyl Ethyl Chiral specificity
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-... (919107-04-3) C₁₇H₂₄N₃O₂ 306.4 1-(2-Aminoethyl)-2-ylmethyl Cyclopropyl Rigid hydrophobic group
[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylMethyl]-... (1354009-02-1) C₁₇H₂₅N₃O₃ 319.4 1-(2-Aminoacetyl)-2-ylmethyl Ethyl Enhanced polarity

Discussion of Structural and Functional Implications

  • Stereochemical Effects : The (S)-configured analogs (e.g., CAS 1353960-74-3) may exhibit enantioselective interactions in chiral environments, a critical factor in drug-receptor binding .

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule characterized by its unique structural features, including a pyrrolidine ring and a carbamic acid ester. This structure suggests significant potential for interaction with biological systems, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • A pyrrolidine ring , which is known for its role in various biological activities.
  • An amino group , enhancing its interaction with biological targets.
  • A benzyl ester moiety , which may improve lipophilicity and bioavailability.

Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to engage with various biological pathways. Key areas of activity include:

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, derivatives of pyrrolidine have shown effectiveness in inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting that modifications to the pyrrolidine structure can lead to improved therapeutic outcomes .

2. Neuroprotective Effects

Compounds related to this structure have been investigated for their neuroprotective properties. The presence of an amino group may facilitate interactions with neurotransmitter systems, potentially offering benefits in neurodegenerative conditions like Alzheimer’s disease. Specific derivatives have been shown to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling, which is crucial for cognitive functions .

3. Antimicrobial Activity

Similar compounds have displayed antimicrobial properties against various pathogens, including bacteria and fungi. The unique combination of functional groups in pyrrolidine derivatives has been associated with mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct amination of pyrrolidine derivatives.
  • Carbamate formation via reaction with benzyl chloroformate.
    These methods highlight the versatility in creating derivatives that may enhance desired biological activities.

Case Study 1: Anticancer Activity

A study on a related compound demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the structural modifications inherent in pyrrolidine derivatives can significantly affect their anticancer efficacy .

Case Study 2: Neuroprotection

Another investigation explored the potential of piperidine derivatives as dual-action inhibitors against cholinesterases involved in Alzheimer’s disease. The study found that these compounds not only inhibited enzyme activity but also exhibited antioxidant properties, contributing to neuroprotection .

Comparative Analysis

The following table summarizes the biological activities and unique properties of structurally related compounds:

Compound NameStructure FeaturesUnique Properties
1-Amino-pyrrolidineAmino group on pyrrolidine ringPotential neuroprotective effects
Benzyl carbamateBenzyl group attached to carbamateKnown for insecticidal properties
Pyrrolidine derivativesVarious substitutions on pyrrolidineDiverse antimicrobial activities

Q & A

Basic Research Question

  • FTIR Spectroscopy: Detects ester bonds via 1731 cm⁻¹ absorption; amide I/II bands (1654 cm⁻¹, 1546 cm⁻¹) indicate protein contamination .
  • Ion Chromatography (IC): Quantifies glucuronic acid released after alkali cleavage of ester bonds .
  • CP-MAS ¹³C NMR: Identifies glucose-derived carbons (103 ppm, 74 ppm) and ester carbonyl signals (~170 ppm) .
  • Elemental Analysis: Tracks nitrogen content to assess protein incorporation during synthesis .

How can researchers optimize reaction conditions to minimize competing side reactions during synthesis?

Basic Research Question

  • pH Control: Maintain acidic conditions (pH 4–6) to suppress amine-DHP reactions .
  • Enzyme Selection: Use purified enzymes (e.g., Novozym® 51003 ) with low protein content to reduce nitrogen incorporation.
  • Real-Time Monitoring: Employ FTIR or HPLC to track ester bond formation and competing amide side products .

What mechanisms explain the pH-sensitive degradation of polyphosphazenes containing benzyl ester groups?

Advanced Research Question
Polyphosphazenes with benzyl ester side chains (e.g., PGBP) degrade via a "two-stage" mechanism:

Rapid Hydrolysis of Ester Groups: At pH 7.4, ester cleavage occurs in 1.5 days, forming water-soluble intermediates.

Slow Backbone Degradation: Polyphosphazene backbone scission proceeds over >20 days at pH 5–6 . Methodological Insight: Use gel permeation chromatography (GPC) and DSC to monitor molecular weight changes and thermal transitions during degradation .

How do contradictions in pH effects on synthesis versus degradation inform material design?

Advanced Research Question

  • Synthesis pH (Acidic): Maximizes ester bonds but may limit biocompatibility.
  • Degradation pH (Neutral): Accelerates release but risks premature breakdown. Resolution: Balance ester content and polymer architecture (e.g., crosslinking) to tune degradation rates. For example, increasing benzyl ester content in PGBP slows backbone degradation at pH 7.4 .

What experimental approaches resolve competing reaction pathways during synthesis?

Advanced Research Question

  • Competitive Kinetic Studies: Compare esterification vs. amine-DHP reaction rates under varying pH using LC-MS .
  • Protecting Groups: Temporarily block amino groups (e.g., Boc protection) to favor esterification .
  • Elemental Analysis: Correlate nitrogen content with side reaction efficiency (e.g., 2.1% N at pH 7 vs. 0.8% at pH 4 ).

How does protein incorporation affect structural integrity, and how can this be mitigated?

Advanced Research Question
Protein-DHP adducts (via amino groups) under neutral pH introduce heterogeneity, reducing ester bond stability . Mitigation Strategies:

  • Acidic Synthesis Conditions: Suppress protein reactivity .
  • Protease Inhibitors: Add during enzymatic reactions to prevent protein leaching .
  • FTIR Monitoring: Track amide peaks (1654 cm⁻¹) to assess contamination .

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